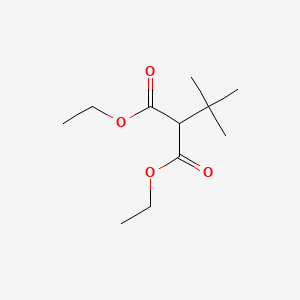
m-(o-Toluidino)phenol
Vue d'ensemble
Description
m-(o-Toluidino)phenol, also known as 3-Hydroxy-2′-methyldiphenylamine, is a research chemical . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of m-(o-Toluidino)phenol is C13H13NO . Its molecular weight is 199.25 . The structure of m-(o-Toluidino)phenol consists of two phenyl rings connected by a nitrogen atom .
Physical And Chemical Properties Analysis
m-(o-Toluidino)phenol has a melting point of 48-53 °C (lit.) . Its boiling point is 187 °C (Press: 2 Torr) . The density is predicted to be 1.170±0.06 g/cm3 . It has a pKa value of 9.86±0.10 (Predicted) .
Applications De Recherche Scientifique
Biotransformation and Environmental Applications
Phenol hydroxylase from Arthrobacter sp. has been utilized to synthesize catechols from benzene and toluene through successive hydroxylation reactions, demonstrating the potential for environmental bioremediation applications. This enzymatic process facilitates the conversion of toxic aromatic compounds into less harmful substances, highlighting the role of microbial enzymes in pollutant degradation (Ma et al., 2013).
Enzyme Engineering for Synthetic Applications
Research has also focused on engineering enzymes for the synthesis of specific compounds. For instance, toluene 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 has been modified to oxidize cresols and methoxyphenols to produce various methylcatechols and methoxyhydroquinones, which are valuable in chemical synthesis (Tao et al., 2004). Similarly, protein engineering of toluene-o-xylene monooxygenase from Pseudomonas stutzeri OX1 has enabled the synthesis of novel dihydroxy and trihydroxy derivatives of benzene and toluene, further expanding the toolbox for synthetic biology and industrial chemistry (Vardar & Wood, 2004).
Molecular Insights and Structural Studies
The interaction between hydroxylase and regulatory proteins in multicomponent monooxygenase systems, such as phenol hydroxylase and toluene/o-xylene monooxygenase from Pseudomonas sp., has been elucidated through structural studies. These interactions are crucial for the activation of dioxygen and the oxidation of aromatic substrates, providing insights into the mechanisms of enzyme catalysis and substrate specificity (Sazinsky et al., 2006).
Antioxidant Applications and Health
Although not directly related to m-(o-Toluidino)phenol, research on phenolic compounds and their antioxidant properties in fruits and vegetables underscores the importance of phenolic substances in health and disease prevention. These compounds scavenge harmful free radicals, implicating a role in mitigating degenerative diseases and aging (Kaur & Kapoor, 2001).
Safety And Hazards
m-(o-Toluidino)phenol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided . It should be handled with personal protective equipment and stored in a well-ventilated place .
Propriétés
IUPAC Name |
3-(2-methylanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHWXARLXCIBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064182 | |
| Record name | Phenol, 3-[(2-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-(o-Toluidino)phenol | |
CAS RN |
6264-98-8 | |
| Record name | 3-[(2-Methylphenyl)amino]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6264-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-((2-methylphenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006264988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-[(2-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-[(2-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-(o-toluidino)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














